2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane
Brand Name: Vulcanchem
CAS No.: 54395-52-7
VCID: VC3692026
InChI: InChI=1S/C33H26N2O6/c1-33(2,19-5-9-21(10-6-19)40-23-13-15-25-27(17-23)31(38)34(3)29(25)36)20-7-11-22(12-8-20)41-24-14-16-26-28(18-24)32(39)35(4)30(26)37/h5-18H,1-4H3
SMILES: CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C
Molecular Formula: C33H26N2O6
Molecular Weight: 546.6 g/mol

2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane

CAS No.: 54395-52-7

Cat. No.: VC3692026

Molecular Formula: C33H26N2O6

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane - 54395-52-7

Specification

CAS No. 54395-52-7
Molecular Formula C33H26N2O6
Molecular Weight 546.6 g/mol
IUPAC Name 2-methyl-5-[4-[2-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione
Standard InChI InChI=1S/C33H26N2O6/c1-33(2,19-5-9-21(10-6-19)40-23-13-15-25-27(17-23)31(38)34(3)29(25)36)20-7-11-22(12-8-20)41-24-14-16-26-28(18-24)32(39)35(4)30(26)37/h5-18H,1-4H3
Standard InChI Key QXYUOZCGMWHVJB-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C
Canonical SMILES CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C

Introduction

Chemical Identity and Structure

The compound is registered in multiple chemical databases and registries, including the EPA Substance Registry System where it is listed as "1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-" . Additionally, it has been assigned the FDA UNII code 9EX4O3JBHQ, which serves as a unique identifier in pharmaceutical and regulatory contexts . The EINECS (European Inventory of Existing Commercial Chemical Substances) number assigned to this compound is 259-143-4, further establishing its recognition in chemical inventories across different regulatory frameworks .

Synonyms and Alternative Nomenclature

The compound is known by various synonyms in scientific literature and commercial contexts, reflecting different naming conventions and structural interpretations. These alternative names include:

  • 5,5'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(2-methyl-1H-isoindole-1,3(2H)-dione)

  • 4,4-(4,4-Isopropylidenediphenoxy)bis(N-methylphthalimide)

  • N,N'-Dimethyl-2,2-bis(4-(3,4-dicarboxyphenoxy)phenyl)propane diimide

  • 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propaneN,N'-bismethylimide

  • 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]bis[N-methylphthalimide]

  • 5,5'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(2-methylisoindoline-1,3-dione)

  • 4,4'-BISPHENOL A BIS-(N-METHYLPHTHALIMIDE)

Physical Properties

The physical properties of 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane provide essential information for handling, storage, and application development. This compound exhibits a defined set of characteristics that distinguish it from related chemical entities and influence its behavior in various environments.

Thermal Properties

The compound demonstrates specific thermal behavior that is important for processing and application development. It has a well-defined melting point range of 146-148 °C, indicating its transition from solid to liquid phase under standard conditions . This relatively high melting point suggests significant intermolecular forces within the crystalline structure of the compound. The boiling point has been predicted to be approximately 692.1±55.0 °C, though this value is derived from computational models rather than direct experimental measurement . The substantial difference between melting and boiling points indicates a wide liquid range, which can be advantageous in certain applications requiring thermal stability.

Classification ElementDesignation
GHS SymbolsGHS08, GHS07
Signal WordDanger
Hazard CodesXn (Harmful)
WGK Germany3 (Severe hazard to waters)

The GHS08 and GHS07 symbols indicate health hazards and acute toxicity respectively, highlighting the need for appropriate protective measures when handling this compound . The "Danger" signal word underscores the serious nature of these hazards. The German Water Hazard Class (WGK) rating of 3 indicates that the compound poses a severe hazard to water bodies, requiring stringent controls to prevent environmental contamination .

Specific Hazard and Precautionary Statements

The compound is associated with several specific hazard statements that detail its potential adverse effects:

Hazard StatementsPrecautionary Statements
H319: Causes serious eye irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H332: Harmful if inhaledP271: Use only outdoors or in a well-ventilated area
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
H335: May cause respiratory irritationP312: Call a POISON CENTER or doctor if you feel unwell
H302: Harmful if swallowedP264: Wash thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additionally, the compound carries the risk statements R20/22 (Harmful by inhalation and if swallowed), R36/37 (Irritating to eyes and respiratory system), and R42 (May cause sensitization by inhalation) . These hazard identifiers emphasize respiratory, eye, and ingestion routes as primary concerns for exposure.

Chemical Reactivity and Stability

The reactivity profile of 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane is influenced by its structural features, particularly the phthalimide functional groups and the ether linkages. While specific reactivity data is limited in the available sources, general principles of organic chemistry suggest several important considerations.

Functional Group Reactivity

The N-methylphthalimide moieties represent the most reactive portions of the molecule. These imide groups are generally stable to many conditions but can undergo hydrolysis under strong acidic or basic conditions, potentially leading to ring opening and formation of carboxylic acid derivatives. The ether linkages (phenoxy groups) connecting the phthalimide units to the bisphenol backbone are relatively stable but may be susceptible to cleavage under strong acidic conditions or with certain nucleophiles.

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